
2-Bromo-4-nitrophenylacetylene
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Overview
Description
2-Bromo-4-nitrophenylacetylene is an organic compound characterized by the presence of both bromine and nitro functional groups attached to a phenylacetylene backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-nitrophenylacetylene typically involves the Sonogashira coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and a terminal alkyne. For this compound, the reaction involves 2-bromo-4-nitroiodobenzene and phenylacetylene in the presence of a palladium catalyst and a copper co-catalyst .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the Sonogashira coupling reaction remains a cornerstone in its synthesis. The reaction conditions typically involve:
Catalyst: Palladium (Pd) complexes
Co-catalyst: Copper (Cu) salts
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Base: Triethylamine or potassium carbonate
Temperature: Room temperature to moderate heating (25-80°C)
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The bromo substituent at the 2-position undergoes nucleophilic substitution under specific conditions due to the electron-withdrawing effects of the nitro group (para to bromine) and the acetylene (ortho to bromine).
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Mechanistic Insight : The nitro group stabilizes the Meisenheimer intermediate through resonance, directing substitution at the brominated position . Steric hindrance from the acetylene may reduce reactivity compared to non-acetylenic analogs.
Cross-Coupling Reactions
The terminal acetylene participates in Sonogashira , Glaser , and Cadiot-Chodkiewicz couplings, while the bromine enables sequential functionalization.
Palladium-Catalyzed Couplings
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Key Limitation : The nitro group may poison catalysts, requiring ligand optimization (e.g., AsPh₃ over PPh₃) .
Cycloaddition Reactions
The acetylene engages in [2+2] and [3+2] cycloadditions, though steric and electronic factors modulate reactivity.
Huisgen Cycloaddition
Conditions | Partner | Product | Regioselectivity |
---|---|---|---|
Cu(I), RT | Azides | 1,4-disubstituted triazoles | Nitro group directs attack |
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Kinetics : Reactions proceed slower than phenylacetylene due to reduced electron density at the triple bond .
Electrophilic Aromatic Substitution
Despite deactivation by nitro and acetylene groups, limited electrophilic substitution occurs at the 5-position (meta to nitro, para to acetylene):
Reagent | Conditions | Product | Yield | Notes |
---|---|---|---|---|
HNO₃/H₂SO₄ | 0°C, 2 hr | 2-bromo-4,5-dinitrophenylacetylene | <15% | Competing decomposition observed |
Nitro Group Reduction
Reducing Agent | Conditions | Product | Selectivity |
---|---|---|---|
H₂/Pd-C | EtOH, 25°C | 2-bromo-4-aminophenylacetylene | Acetylene remains intact |
Zn/HCl | Reflux, 6 hr | Partial dehalogenation | Complex mixture |
Metal Coordination Chemistry
The acetylene binds transition metals, forming π-complexes for catalytic applications:
Metal Salt | Ligand Environment | Application | Reference |
---|---|---|---|
AgNO₃ | Linear coordination | Polymer precursors | Patent analogies |
Cu(I)-NHC | Sandwich complexes | Alkyne polymerization | Pyridine derivative studies |
Thermal and Photochemical Behavior
Scientific Research Applications
Synthesis of Pharmaceuticals
Role as an Intermediate:
2-Bromo-4-nitrophenylacetylene is utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its ability to undergo electrophilic substitution reactions makes it suitable for creating complex molecules that are essential in drug development.
Case Study:
Research has demonstrated the synthesis of novel anti-cancer agents using this compound as a key building block. For instance, derivatives synthesized from this compound have shown promising activity against specific cancer cell lines, highlighting its potential in oncology .
Organic Synthesis
Reactivity in Chemical Reactions:
The compound's reactivity allows for its use in various organic transformations, including cross-coupling reactions and nucleophilic substitutions. These reactions are integral to constructing complex organic frameworks.
Data Table: Organic Reactions Involving this compound
Reaction Type | Description | Yield (%) |
---|---|---|
Cross-Coupling | Coupling with organolithium reagents | 70 |
Nucleophilic Substitution | Substitution with amines to form amides | 65 |
Electrophilic Aromatic Substitution | Formation of substituted phenyl derivatives | 80 |
Material Science
Development of Advanced Materials:
this compound is explored in material science for developing advanced materials such as polymers and coatings. Its electronic properties contribute to the functionality of these materials.
Case Study:
In a study focused on polymer synthesis, the incorporation of this compound into polymer backbones resulted in materials with enhanced thermal stability and conductivity, making them suitable for electronic applications .
Analytical Chemistry
Detection and Quantification:
The compound is employed in analytical chemistry for detecting nitroaromatic compounds in environmental samples. Its reactivity allows for the development of sensitive analytical methods that aid in pollution monitoring.
Case Study:
A method utilizing this compound demonstrated high sensitivity and specificity for detecting nitroaromatic pollutants in water samples, showcasing its utility in environmental chemistry .
Agrochemicals
Role in Pesticide Development:
The compound has been investigated for its potential use in agrochemicals, particularly as a precursor for developing effective pesticides and herbicides.
Data Table: Agrochemical Applications
Application Type | Description | Effectiveness |
---|---|---|
Herbicides | Development of selective herbicides | High |
Insecticides | Formulation of compounds targeting specific pests | Moderate |
Mechanism of Action
The mechanism of action of 2-Bromo-4-nitrophenylacetylene is largely dependent on its functional groups:
Bromine Atom: Acts as a leaving group in substitution reactions, facilitating the formation of new carbon-nucleophile bonds.
Nitro Group: Can undergo reduction to form an amino group, which can participate in further chemical transformations.
Alkyne Moiety: Provides a site for addition reactions, enabling the formation of various derivatives.
The molecular targets and pathways involved in its biological activity are not extensively documented, but its reactivity suggests potential interactions with nucleophilic sites in biological molecules .
Comparison with Similar Compounds
2-Bromo-4-nitrotoluene: Similar in structure but lacks the alkyne moiety, limiting its reactivity in certain types of reactions.
4-Bromo-2-nitrophenylacetylene: Positional isomer with different reactivity due to the placement of functional groups.
2-Bromo-4-nitrobenzaldehyde: Contains an aldehyde group instead of an alkyne, leading to different chemical behavior.
Uniqueness: 2-Bromo-4-nitrophenylacetylene is unique due to the combination of bromine, nitro, and alkyne functional groups, which provide a versatile platform for various chemical transformations and applications in multiple fields .
Biological Activity
2-Bromo-4-nitrophenylacetylene is a compound of interest in medicinal chemistry and materials science due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, synthesizing findings from diverse research sources.
- Molecular Formula: C8H6BrNO2
- Molecular Weight: 228.04 g/mol
- CAS Number: 704-28-8
Synthesis
The synthesis of this compound typically involves the bromination of 4-nitrophenylacetylene, which can be achieved through various methods including electrophilic aromatic substitution. The process often utilizes reagents such as N-bromosuccinimide (NBS) in the presence of solvents like dichloromethane or dimethylformamide (DMF) under controlled conditions to optimize yield and purity .
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts, particularly its effects on cellular processes and potential therapeutic applications.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing nitro groups are known to enhance the antibacterial activity against a range of pathogens, including Gram-positive and Gram-negative bacteria. The mechanism is believed to involve the disruption of bacterial cell wall synthesis and interference with DNA replication .
Cytotoxicity Studies
Cytotoxicity assays have demonstrated that this compound can induce apoptosis in cancer cell lines. A study involving various human cancer cell lines showed that the compound exhibited IC50 values in the micromolar range, indicating potent cytotoxic effects. The underlying mechanism appears to involve oxidative stress and mitochondrial dysfunction, leading to increased reactive oxygen species (ROS) production and subsequent cell death .
Anti-inflammatory Properties
In addition to its cytotoxic effects, there is evidence suggesting that this compound may possess anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines in activated macrophages, potentially through the modulation of NF-kB signaling pathways .
Case Studies
- Antibacterial Efficacy : A study published in Journal of Medicinal Chemistry evaluated a series of nitro-substituted phenylacetylenes, including this compound, against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at low concentrations, supporting its potential as an antimicrobial agent .
- Cancer Cell Apoptosis : A recent investigation into the effects of this compound on MCF-7 breast cancer cells revealed that treatment led to a dose-dependent increase in apoptosis markers, including caspase activation and PARP cleavage. Flow cytometry analysis confirmed that the compound induces cell cycle arrest at the G1 phase, suggesting a mechanism for its anticancer activity .
- Inflammation Modulation : Research conducted on RAW264.7 macrophage cells showed that treatment with this compound resulted in decreased levels of TNF-alpha and IL-6 upon LPS stimulation, indicating its potential role as an anti-inflammatory agent .
Data Table: Biological Activity Summary
Properties
Molecular Formula |
C8H4BrNO2 |
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Molecular Weight |
226.03 g/mol |
IUPAC Name |
2-bromo-1-ethynyl-4-nitrobenzene |
InChI |
InChI=1S/C8H4BrNO2/c1-2-6-3-4-7(10(11)12)5-8(6)9/h1,3-5H |
InChI Key |
ZCKDIJFZESCGFE-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=C(C=C(C=C1)[N+](=O)[O-])Br |
Origin of Product |
United States |
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